4-nitro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide
Description
This compound features a benzamide core substituted with a 4-nitro group and a trichloroethylamine moiety bearing a 4-nitrophenylamino group. Its molecular formula is C₁₆H₁₂Cl₃N₃O₄, with an average mass of 418.655 Da (monoisotopic mass: 417.005) .
Properties
IUPAC Name |
4-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N4O5/c16-15(17,18)14(19-10-3-7-12(8-4-10)22(26)27)20-13(23)9-1-5-11(6-2-9)21(24)25/h1-8,14,19H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVZXTNBDHDEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Table 1: Key Structural Differences and Properties
Key Observations :
- Trichloroethyl Chain : This moiety, shared with AMG2504 and 1a-t derivatives, contributes to steric bulk and hydrophobicity, affecting membrane permeability and target binding .
Key Findings :
- TRPA1 Modulation: AMG2504’s 4-nitro group and sulfanyl chain enable potent TRPA1 inhibition, suggesting the target compound’s nitro-anilino group may similarly engage polar residues in binding pockets .
Molecular Docking and Computational Insights
- Thiadiazole Derivatives : Docking studies reveal that methyl substituents on the benzamide improve binding to kinase targets (-9.2 kcal/mol vs. -8.5 kcal/mol for references) . The target’s nitro groups may form hydrogen bonds with catalytic residues, though steric clashes with the trichloroethyl chain could reduce affinity.
- Species-Specificity : AMG2504 shows higher potency in humans than rats due to TRPA1 channel variations, a critical consideration for the target compound’s translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
